2-(3-Chloropropylthiomethyl)-thiophene
Description
2-(3-Chloropropylthiomethyl)-thiophene is a thiophene derivative featuring a chloropropylthiomethyl (-SCH2CH2CH2Cl) substituent at the 2-position of the aromatic heterocycle. Thiophenes and their derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and as intermediates in synthetic chemistry. The chloropropylthiomethyl group introduces both sulfur and chlorine atoms, which may enhance reactivity in cross-coupling reactions or alter physicochemical properties (e.g., solubility, thermal stability) compared to simpler alkyl- or aryl-substituted thiophenes.
Properties
Molecular Formula |
C8H11ClS2 |
|---|---|
Molecular Weight |
206.8 g/mol |
IUPAC Name |
2-(3-chloropropylsulfanylmethyl)thiophene |
InChI |
InChI=1S/C8H11ClS2/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6H,2,4-5,7H2 |
InChI Key |
ZMOCOZVFMQOVAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CSCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural and Functional Group Analysis
The chloropropylthiomethyl substituent distinguishes 2-(3-Chloropropylthiomethyl)-thiophene from other thiophene derivatives. Key comparisons include:
- 2-(1,1-Dimethylethyl)-thiophene (CAS 1689-78-7): A tert-butyl-substituted thiophene. In contrast, the chloropropylthiomethyl group offers a flexible chain with a polar chlorine atom, likely enhancing solubility in polar solvents .
- 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: A fused thiophene system synthesized via Stille coupling (). While this compound is optimized for π-conjugation in organic semiconductors, this compound’s sulfur and chlorine atoms may favor nucleophilic or coordination chemistry .
Physicochemical Properties
A comparative table based on available data and structural inferences:
| Compound Name | Substituent | CAS Number | Key Properties (Inferred) |
|---|---|---|---|
| This compound | -SCH2CH2CH2Cl | Not listed | Moderate polarity, reactive Cl atom |
| 2-(1,1-Dimethylethyl)-thiophene | -C(CH3)3 | 1689-78-7 | High hydrophobicity, steric bulk |
| 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene | Fused thiophene rings | Not listed | Extended π-system, semiconductor potential |
Research Findings and Limitations
- Evidence Gaps : Direct data on this compound are absent in the provided sources. Conclusions are extrapolated from structural analogs.
- Critical Insight : The chloropropylthiomethyl group’s combination of sulfur, chlorine, and alkyl chain positions this compound uniquely for applications requiring both reactivity and solubility, distinguishing it from purely alkyl or fused-ring derivatives.
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